molecular formula C11H14N2O4S B2667312 N-cyclopentyl-4-nitrobenzene-1-sulfonamide CAS No. 413573-34-9

N-cyclopentyl-4-nitrobenzene-1-sulfonamide

Cat. No. B2667312
M. Wt: 270.3
InChI Key: AHIDFHGCZZOGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.31 . It is a powder in physical form .

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines and Protection of Amines

N-cyclopentyl-4-nitrobenzene-1-sulfonamide, like other nitrobenzenesulfonamides, has been shown to be an exceptionally versatile means for the preparation of secondary amines and the protection of amines. These compounds are readily prepared from primary amines and undergo smooth alkylation, yielding N-alkylated sulfonamides in near-quantitative yields. The sulfonamides can be deprotected via Meisenheimer complexes upon treatment with thiolates, giving secondary amines in high yields (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).

Paired Electrochemical Conversion

The compound has been involved in paired electrochemical methods for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. This approach uses nitrobenzene derivatives and arylsulfinic acids as starting materials, demonstrating the compound's role in facilitating innovative synthetic strategies that are efficient and environmentally friendly (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Synthesis and Pro-apoptotic Effects in Cancer Cells

Derivatives of N-cyclopentyl-4-nitrobenzene-1-sulfonamide have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds have shown significant in vitro anti-cancer activity against various cancer cell lines by reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. The activation of these genes is mediated by the phosphorylation of p38 and ERK1/2, highlighting the compound's potential in developing new anticancer therapies (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Carbonic Anhydrase Inhibitors

N-cyclopentyl-4-nitrobenzene-1-sulfonamide derivatives have also been investigated for their potential as carbonic anhydrase inhibitors, a class of compounds with significant therapeutic relevance. Research has shown that unprotected primary sulfonamide groups facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These novel inhibitors exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant, demonstrating the compound's utility in the design of enzyme inhibitors with potential pharmaceutical applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

properties

IUPAC Name

N-cyclopentyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)10-5-7-11(8-6-10)18(16,17)12-9-3-1-2-4-9/h5-9,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIDFHGCZZOGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-nitrobenzene-1-sulfonamide

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